5-Methylcoumarin-4-gentiobioside

Description

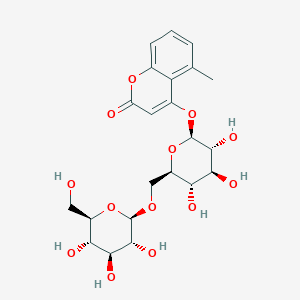

Structure

3D Structure

Properties

CAS No. |

109974-32-5 |

|---|---|

Molecular Formula |

C22H28O13 |

Molecular Weight |

500.4 g/mol |

IUPAC Name |

5-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C22H28O13/c1-8-3-2-4-9-14(8)10(5-13(24)32-9)33-22-20(30)18(28)16(26)12(35-22)7-31-21-19(29)17(27)15(25)11(6-23)34-21/h2-5,11-12,15-23,25-30H,6-7H2,1H3/t11-,12-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1 |

InChI Key |

LGVTTZBZMYKZOR-NYKIBTIESA-N |

SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Isomeric SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Other CAS No. |

109974-32-5 |

Synonyms |

5-MCGB 5-methylcoumarin-4-gentiobioside |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Isolation Methodologies

Plant Sources and Biodiversity

5-methylcoumarin-4-β-glucoside has been successfully isolated from a select number of plant species, primarily within the Asteraceae family.

Vernonia glaberrima : This species stands out as a significant source of 5-methylcoumarin-4-β-glucoside. researchgate.netscielo.brfugus-ijsgs.com.ng Research has shown that the leaves of Vernonia glaberrima contain a substantial quantity of this compound, identifying it as a major constituent. researchgate.netscielo.br The plant itself is utilized in African traditional medicine for various purposes. researchgate.net

Mutisia orbignyana : Another key source of this coumarin (B35378) glycoside is Mutisia orbignyana, a South American plant from the Asteraceae family. scielo.brscielo.org.bo Studies have confirmed the presence of 5-methylcoumarin-4-β-glucoside as one of two major compounds extracted from the aerial parts of this plant. scielo.org.bolu.seresearchgate.net Quantitative analysis has revealed that among several Peruvian Mutisia species, M. orbignyana contains the highest concentration of 5-methylcoumarin-4-β-glucoside. scielo.brresearchgate.net

Gendarussa vulgaris : While Gendarussa vulgaris (synonym Justicia gendarussa) is a plant known to be rich in a wide array of phytochemicals, including flavonoids, alkaloids, and steroids, the scientific literature reviewed does not specify it as a source for the isolation of 5-methylcoumarin-4-β-glucoside.

Below is a summary of the primary plant sources for 5-methylcoumarin-4-β-glucoside.

| Plant Species | Family | Part(s) Used | Key Findings |

| Vernonia glaberrima | Asteraceae | Leaves | A major constituent, present in abundance. researchgate.netscielo.brscielo.br |

| Mutisia orbignyana | Asteraceae | Aerial Parts | One of two major coumarin compounds isolated. scielo.org.bolu.seresearchgate.net |

Extraction Techniques for Coumarin Glycosides

The initial step in isolating 5-methylcoumarin-4-β-glucoside from plant material involves extraction. The glycosidic nature of the compound—meaning it has a sugar component attached—influences the choice of solvent. Polar solvents are generally most effective for extracting coumarin glycosides. researchgate.netresearchgate.net

Methanol (B129727) Extraction : This is a commonly reported method for obtaining the crude extract from which coumarin glycosides are isolated. researchgate.netresearchgate.net In the case of Vernonia glaberrima, a crude methanolic leaf extract was the starting point for isolating 5-methylcoumarin-4-β-glucoside. nih.gov The general principle is that methanol has a high extraction capability for phenolic compounds, including coumarins. researchgate.net

Ethanol (B145695) Extraction : Similar to methanol, ethanol is a polar solvent effectively used for this purpose. The aerial parts of Mutisia orbignyana were exhausted with 96% ethanol to yield the initial extract containing the target compound. scielo.brlu.se

Cold Maceration : This technique involves soaking the plant material in a solvent at room temperature for an extended period. It is considered a suitable method for coarse plant materials and phenolic compounds. researchgate.net For instance, in a study quantifying the compound in Mutisia species, dried plant material was macerated for 24 hours with 70% ethanol. scielo.br

Sequential Solvent Extraction : To begin the purification process, a crude extract can be partitioned with a series of immiscible solvents of increasing polarity. For example, a crude methanolic extract of V. glaberrima was suspended in water and then sequentially extracted with solvents like hexane (B92381), chloroform, and n-butanol. nih.gov This helps to separate compounds based on their solubility, with the more polar glycosides remaining in the n-butanol or aqueous layers. google.commdpi.com

Chromatographic Separation and Purification Strategies

Following extraction, the complex mixture must be separated to isolate the pure compound. Column chromatography is a fundamental and powerful technique for the purification of natural products. researchgate.netcolumn-chromatography.com

Open Column Chromatography : This is a widely used method for the large-scale separation of compounds from a crude extract. column-chromatography.com The extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.net A solvent or a mixture of solvents (the mobile phase) is passed through the column, and fractions are collected as the separated compounds elute. For the purification of 5-methylcoumarin-4-β-glucoside from V. glaberrima, open column chromatography was used on a semi-purified residue, eluting with a chloroform-methanol gradient. nih.gov

Vacuum Liquid Chromatography (VLC) : This is a variation of column chromatography that uses vacuum to speed up the flow of the mobile phase. An ethyl acetate (B1210297) extract from Mutisia orbignyana was subjected to VLC with a hexane and ethyl acetate gradient to separate its components. scielo.br

Recrystallization : This is a final purification step for compounds that are solid at room temperature. After chromatographic separation yields a sufficiently pure fraction, the compound can be dissolved in a suitable solvent and allowed to slowly crystallize. This process results in the formation of a highly pure crystalline solid. 5-methylcoumarin-4-β-glucoside has been obtained as whitish, needle-like crystals through recrystallization. researchgate.netnih.gov

The table below summarizes the key purification strategies.

| Technique | Description | Application Example |

| Open Column Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. researchgate.netcolumn-chromatography.com | Purification of a semi-purified extract from V. glaberrima using a chloroform-methanol gradient. nih.gov |

| Vacuum Liquid Chromatography | A faster variant of column chromatography using vacuum suction. | Fractionation of an ethyl acetate extract from M. orbignyana. scielo.br |

| Recrystallization | A technique to purify solid compounds by dissolving them in a solvent and allowing crystals to form upon cooling. | Used as a final step to obtain pure, crystalline 5-methylcoumarin-4-β-glucoside. researchgate.netnih.gov |

Biosynthesis of Coumarin Glycosides: Pathways and Enzymology

Phenylpropanoid and Shikimate Pathways as Precursors

The journey to synthesizing coumarin (B35378) glycosides begins with the shikimate and phenylpropanoid pathways, which are fundamental for producing a wide array of plant secondary metabolites. nih.govresearchgate.net The entire process starts with phenylalanine, an amino acid synthesized via the glycolysis and shikimate pathways. nih.gov This initial step highlights the deep integration of secondary metabolite production with the plant's primary metabolism. The phenylpropanoid pathway itself is a highly conserved and crucial biosynthetic route in plants. nih.gov Through a series of enzymatic steps, phenylalanine is converted into various cinnamic acid derivatives, which serve as the foundational building blocks for coumarins and other phenolic compounds like flavonoids and lignin (B12514952). nih.govnih.govnih.gov

Key Enzyme Systems in Coumarin Ring Formation

The conversion of precursors from the phenylpropanoid pathway into the characteristic coumarin lactone ring is orchestrated by a suite of specific enzymes. The ortho-hydroxylation of cinnamic acid derivatives is recognized as the critical step in this process. nih.govfrontiersin.org

The key enzymes and their roles are summarized below:

| Enzyme | Abbreviation | Function in Coumarin Biosynthesis |

| Phenylalanine Ammonia Lyase | PAL | Catalyzes the initial and committed step in the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid and ammonia. nih.govnih.govwikipedia.org Its activity is often upregulated in response to stimuli like tissue wounding, light, or pathogenic attack. nih.govwikipedia.org |

| Tyrosine Ammonia Lyase | TAL | Provides an alternative starting point by converting L-tyrosine directly into p-coumaric acid. nih.govwikipedia.orgnih.gov This enzyme is particularly useful in biotechnological applications to produce specific precursors. nih.govmdpi.com |

| Cinnamate 4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid. nih.govnih.gov It is a critical enzyme in the biosynthesis of numerous plant compounds. nih.gov |

| 4-Cinnamate:Coenzyme A Ligase | 4CL | Activates p-coumaric acid and other hydroxycinnamates by ligating them to Coenzyme A (CoA), forming hydroxycinnamoyl-CoA thioesters. frontiersin.orgnih.govnih.gov This step is a crucial divergence point, directing metabolic flow towards either lignin or flavonoid and coumarin synthesis. frontiersin.orgresearchgate.net |

| p-Coumarate 3-Hydroxylase | C3'H | A hydroxylase that can act on p-coumaric acid, contributing to the synthesis of caffeic acid, a precursor for coumarins like scopoletin (B1681571). nih.govnih.gov |

| Cinnamate 2'-Hydroxylase | C2'H | An ortho-hydroxylase that catalyzes the conversion of p-coumaroyl-CoA into a hydroxylated intermediate, which then undergoes lactonization to form umbelliferone, a common coumarin skeleton. frontiersin.orgnih.gov |

| Feruloyl CoA 6'-Hydroxylase | F6'H | A 2-oxoglutarate-dependent dioxygenase that catalyzes the pivotal ortho-hydroxylation of feruloyl-CoA, leading to the biosynthesis of scopoletin. nih.govosti.govrcsb.org This enzyme is essential for the production of fluorescent coumarins involved in iron acquisition. oup.com |

| Caffeic Acid O-Methyltransferase | COMT | Involved in the methylation of caffeic acid to produce ferulic acid, a direct precursor for feruloyl-CoA and subsequently, scopoletin. nih.govnih.gov |

| Hydroxycinnamoyl CoA:Shikimate Hydroxycinnamoyl Transferase | HCT | This enzyme is involved in the intricate steps of modifying hydroxycinnamoyl-CoA esters within the phenylpropanoid pathway. nih.gov |

Glycosyltransferase Activity and Glycosidic Bond Formation in Coumarin Glycosides

Once the core coumarin structure (aglycone) is formed, it undergoes glycosylation, a crucial modification that impacts its stability, solubility, and transport within the plant. nih.gov This process is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes that attach sugar moieties to the aglycone. nih.gov

The glycosylation of coumarins typically occurs in the cytoplasm, where UGTs transfer a sugar, usually glucose, from a UDP-sugar donor to the coumarin molecule. nih.gov This results in the formation of a glycosidic bond, which can be an O-glycosidic or C-glycosidic bond. nih.govwikipedia.org O-glycosides, where the sugar is linked via an oxygen atom, are common for coumarins. nih.gov The resulting coumarin glycosides are often more stable and water-soluble than their aglycone counterparts, facilitating their storage in vacuoles. nih.gov The diversity in glycosylation patterns is achieved through the promiscuous catalytic activity of various glycosyltransferases, which can accept a range of coumarin and sugar substrates, leading to the production of novel glycosides. researchgate.net Engineered C-glycosyltransferases have also shown the ability to create C-glucosylated coumarins, which are more resistant to hydrolysis. wikipedia.orglookchem.com

Role of Glycosides as Metabolic Intermediates in Biosynthesis

Coumarin glycosides are not merely end products; they also function as key metabolic intermediates. The glycosylated form is generally considered the storage and transport version of the compound within the plant. nih.gov For instance, scopolin, the β-glucoside of scopoletin, accumulates in plants and can be hydrolyzed by glycosidases to release the active aglycone, scopoletin, when needed, such as during pathogen defense or in response to nutrient deficiency. oup.comnih.gov

The formation of glycosides like o-coumaryl glucoside is an essential step that precedes lactonization in some biosynthetic routes. The glycosylation can stabilize the cis-isomer of the hydroxycinnamic acid precursor, facilitating the subsequent ring closure to form the coumarin lactone. This highlights glycosylation as an integral, rather than a terminal, step in the biosynthetic pathway.

Biosynthetic Pathways in Microorganisms (e.g., Fusarium oxysporum)

While coumarins are predominantly known as plant products, certain microorganisms, including fungi, are also capable of their synthesis. asm.orgnih.gov Studies on the endophytic fungus Fusarium oxysporum have revealed a biosynthetic pathway for coumarins like fraxetin (B1674051) and scopoletin that mirrors the one found in plants. nih.govasm.org

Metabolomic and transcriptomic analyses of F. oxysporum have identified key metabolites and genes associated with the phenylpropanoid pathway. nih.gov The fungus utilizes L-phenylalanine as a starting substrate, which is catalyzed by PAL to generate 4-hydroxycinnamic acid. nih.gov Subsequent steps involving enzymes like COMT and F6'H1 lead to the production of scopoletin and fraxetin. nih.gov This discovery marks the first report of a complete coumarin biosynthesis pathway in a non-plant species and suggests that endophytic fungi may have evolved this capability independently. nih.govasm.orgnih.gov

Biotechnological Approaches for Enhanced Biosynthesis (e.g., Genetic Modification in E. coli)

The valuable properties of coumarins have driven interest in using biotechnology to enhance their production. Microbial cell factories, particularly genetically modified Escherichia coli, offer a promising and sustainable alternative to plant extraction or chemical synthesis. nih.govmdpi.com

Researchers have successfully engineered E. coli to produce various coumarins. researchgate.net By introducing key plant genes, such as those for 4CL and F6'H, scientists have enabled E. coli to convert supplemented hydroxycinnamic acids (like p-coumaric acid and ferulic acid) into their corresponding coumarins (umbelliferone and scopoletin). researchgate.net Further metabolic engineering, including the introduction of upstream pathway enzymes like TAL, has allowed for the de novo biosynthesis of coumarins from simple carbon sources like glycerol. nih.gov For instance, novel artificial pathways have been designed in E. coli to produce 4,6-dihydroxycoumarin (B1493919) by extending the shikimate pathway and optimizing rate-limiting enzymatic steps through protein engineering. nih.gov These biotechnological strategies provide a powerful platform for the scalable and controlled production of diverse coumarin derivatives. nih.govresearchgate.net

Chemical Synthesis and Derivatization Approaches

Synthetic Methodologies for the Coumarin (B35378) Nucleus

The formation of the bicyclic coumarin scaffold is a cornerstone of synthesizing this class of compounds. Two of the most prevalent and versatile methods are the Pechmann condensation and the Knoevenagel condensation. nih.govscispace.com

The Pechmann condensation is a widely applied method that typically involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.gov For the synthesis of a 5-methylcoumarin (B11918504) derivative, a substituted phenol like 5-methylresorcinol can be used. For instance, 7-hydroxy-5-methylcoumarin is synthesized by reacting 5-methylresorcinol with malic acid in the presence of concentrated sulfuric acid. prepchem.com Similarly, the reaction of phloroglucinol (B13840) with ethyl acetoacetate, catalyzed by a solid acid catalyst like UiO-66-SO₃H, yields 5,7-dihydroxy-4-methylcoumarin (B191047). acs.org The general mechanism involves an initial transesterification followed by an intramolecular cyclization and dehydration. nih.gov Various acid catalysts can be employed, including mineral acids (H₂SO₄, HCl), Lewis acids (AlCl₃, ZnCl₂), and solid acid catalysts, which offer advantages in terms of reusability and milder reaction conditions. beilstein-journals.orgbhu.ac.in

The Knoevenagel condensation provides another robust route to coumarins. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, typically in the presence of a weak base like piperidine (B6355638) or an ionic liquid. nih.govlookchem.comacs.org For example, substituted salicylaldehydes react with active methylene compounds to form a variety of coumarin derivatives. bhu.ac.in Microwave-assisted Knoevenagel condensation has been shown to accelerate the reaction, leading to coumarin synthesis in shorter timeframes. researchgate.net

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Phenol + β-Ketoester | Acid (e.g., H₂SO₄, AlCl₃) | Substituted Coumarin | nih.gov |

| Pechmann Condensation | 5-Methylresorcinol + Malic Acid | H₂SO₄ | 7-Hydroxy-5-methylcoumarin | prepchem.com |

| Pechmann Condensation | Phloroglucinol + Ethyl Acetoacetate | UiO-66-SO₃H | 5,7-Dihydroxy-4-methylcoumarin | acs.org |

| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Weak base (e.g., Piperidine) | Substituted Coumarin | nih.govlookchem.com |

| Knoevenagel Condensation | 2-Hydroxybenzaldehyde + Diethyl Malonate | Microwave Irradiation | Coumarin-3-carboxylate | researchgate.net |

Strategies for Regiospecific Glycosylation at C-4 Position

The attachment of a sugar moiety at a specific position on the coumarin ring is a critical step in the synthesis of 5-Methylcoumarin-4-gentiobioside. The existence of the natural product 5-methylcoumarin-4β-glucoside, isolated from plants like Vernonia glaberrima, confirms that glycosylation at the C-4 position of 5-methylcoumarin is biosynthetically feasible. researchgate.netresearchgate.netnih.gov The synthesis of such a glycoside in the laboratory requires controlled, regiospecific methods.

A primary chemical strategy for forming such an O-glycosidic bond is the Koenigs-Knorr reaction . wikipedia.org This classical method involves the reaction of a glycosyl halide (e.g., acetobromogentiobiose) with an alcohol (the aglycone) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgmdpi.com For the synthesis of this compound, this would hypothetically involve:

Synthesis of the aglycone, 4-hydroxy-5-methylcoumarin (B12959802). This can be achieved via alkali hydrolysis of the naturally isolated 5-methylcoumarin-4β-glucoside or through total synthesis.

Preparation of an activated gentiobiose donor, such as per-O-acetylated gentiobiosyl bromide.

Reaction of 4-hydroxy-5-methylcoumarin with the gentiobiosyl bromide in the presence of a promoter like silver(I) oxide. The neighboring group participation from the C-2 acetyl group on the glucose unit would typically direct the formation of a 1,2-trans-glycosidic linkage (a β-linkage).

Deprotection of the acetyl groups on the sugar moiety to yield the final product.

Modern variations of the Koenigs-Knorr reaction utilize different promoters, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which can accelerate the reaction under mild conditions. nih.gov

Enzymatic glycosylation represents a powerful alternative to chemical methods, often providing high regio- and stereoselectivity without the need for protecting groups. Engineered C-glycosyltransferases have demonstrated the ability to glucosylate a variety of coumarin derivatives. acs.orgnih.gov While these studies focus on C-glycosylation, they highlight the potential of using engineered glycosyltransferases for the specific O-glycosylation of coumarins. lookchem.comresearchgate.net A suitable O-glycosyltransferase could potentially catalyze the direct coupling of 4-hydroxy-5-methylcoumarin with a sugar nucleotide like UDP-gentiobiose to form the desired product.

Design and Synthesis of 5-Methylcoumarin Analogs

The synthesis of analogs of 5-methylcoumarin is crucial for structure-activity relationship (SAR) studies. These analogs often involve modifications to the substitution pattern on the benzene (B151609) ring or at the C-4 position.

For example, 5,7-dihydroxy-4-methylcoumarin is synthesized via a Pechmann condensation of phloroglucinol and ethyl acetoacetate. acs.org Further modification, such as methylation of the hydroxyl groups, can lead to analogs like 5,7-dimethoxy-4-methylcoumarin. researchgate.net The introduction of nitrogen-containing groups is another strategy to create analogs with different physicochemical properties. For instance, Mannich reactions on 6,7-dihydroxycoumarin derivatives have been used to introduce aminomethyl groups at the C-5 or C-8 positions, although this can sometimes lead to issues with regioselectivity. scielo.br The synthesis of 5-arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one analogs demonstrates a more complex derivatization starting from 7-hydroxy-4-methylcoumarin. prepchem.com

| Analog Name | Synthetic Precursors | Key Reaction | Reference |

|---|---|---|---|

| 5,7-Dihydroxy-4-methylcoumarin | Phloroglucinol, Ethyl acetoacetate | Pechmann Condensation | acs.org |

| 7-Hydroxy-5-methylcoumarin | 5-Methylresorcinol, Malic acid | Pechmann Condensation | prepchem.comprepchem.com |

| Nitrogen-containing 6,7-dihydroxycoumarin derivatives | 6,7-Dihydroxycoumarin, Formaldehyde, Secondary amine | Mannich Reaction | scielo.br |

| 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiozolidin-4-one analogs | 7-Hydroxy-4-methylcoumarin, various aromatic aldehydes | Multi-step synthesis involving condensation | prepchem.com |

Derivatization for Analytical and Mechanistic Studies

Coumarins are intrinsically fluorescent, a property that is exploited in the design of analytical probes. rsc.org Derivatization can enhance these properties or introduce new functionalities for specific applications.

Chiral derivatization is employed to separate and detect enantiomers of chiral molecules using standard chromatographic techniques like HPLC. Coumarin-based chiral derivatization agents can be synthesized to react with chiral amines or carboxylic acids. nih.gov The resulting diastereomers can then be separated on a non-chiral stationary phase. Thermodynamic and kinetic studies of the chiral separation of coumarin-based anticoagulants have been performed using derivatized amylose (B160209) stationary phases, highlighting the importance of these interactions in achieving separation. wikipedia.org

Fluorescent probes based on the coumarin scaffold are designed for the detection of various analytes, including metal ions. A series of fluorescent coumarin derivatives were systematically designed and synthesized to study their Cu²⁺ sensing performance. nih.gov These probes often work via a fluorescence quenching mechanism upon complexation with the metal ion. For trace analysis of substances like the insecticide fipronil, a novel fluorescent coumarin derivatization reagent, 7-(diethylamino)-2-oxo-2H-chromone-3-carboxylic acid, was synthesized. This reagent reacts with fipronil, and the resulting fluorescent derivative can be detected with high sensitivity using HPLC with fluorescence detection (HPLC-FLD). slideshare.net

Advanced Structural Elucidation and Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For the coumarin (B35378) moiety, characteristic signals appear in the aromatic region, corresponding to the protons on the benzene (B151609) ring. nih.gov A distinct singlet for the proton at position 3 and another for the methyl group at position 5 are key identifiers. scielo.br In the glycosidic portion, the anomeric proton (H-1') typically appears as a doublet at a downfield chemical shift, with its coupling constant providing information about the stereochemistry of the glycosidic linkage. scielo.br

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and type of carbon atoms present. The spectrum of 5-methylcoumarin-4-β-glucoside shows characteristic signals for the carbonyl carbon (C-2) of the lactone ring at a significant downfield shift. nih.gov The aromatic and olefinic carbons of the coumarin core resonate in the typical range, while the methyl carbon appears at a high-field chemical shift. nih.gov The carbons of the glucose unit are observed in the 60-100 ppm region, with the anomeric carbon (C-1') being the most downfield of the sugar signals. scielo.br

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 5-Methylcoumarin-4-β-glucoside (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δ ppm) scielo.br | ¹H Chemical Shift (δ ppm, J in Hz) scielo.br | Atom |

|---|---|---|---|

| 2 | 161.7 | - | C |

| 3 | 93.4 | 5.98 (s) | CH |

| 4 | 167.0 | - | C |

| 4a | 114.2 | - | C |

| 5 | 137.5 | - | C |

| CH₃-5 | 23.6 | 2.71 (s) | CH₃ |

| 6 | 128.2 | 7.16 (d) | CH |

| 7 | 132.4 | 7.51 (t) | CH |

| 8 | 115.3 | 7.25 (d) | CH |

| 8a | 154.8 | - | C |

| 1' | 100.3 | 5.20 (d) | CH |

| 2' | 73.5 | 3.41 (t) | CH |

| 3' | 77.0 | 3.39 (t) | CH |

| 4' | 70.0 | 3.20 (t) | CH |

| 5' | 77.8 | 3.49 (m) | CH |

| 6' | 61.0 | 3.72 (t) | CH₂ |

2D NMR Spectroscopy

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are essential for confirming the complex structure. researchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are applied to establish connectivity. ceon.rsceon.rs

COSY identifies proton-proton (H-H) couplings, confirming adjacent protons, such as those within the aromatic ring and the sugar unit. ceon.rs

HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon. ceon.rs

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation between the anomeric proton (H-1') of the sugar and the C-4 carbon of the coumarin would definitively confirm the site of glycosylation. ceon.rs

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental composition. For 5-methylcoumarin-4-β-glucoside, Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) in negative ion mode detected a deprotonated molecule [M-H]⁻. scielo.brscielo.br The measured mass was found to be extremely close to the calculated mass for the proposed formula, providing strong evidence for its elemental composition. scielo.brscielo.br

Table 2: HRMS Data for 5-Methylcoumarin-4-β-glucoside

| Ion Mode | Formula | Calculated m/z | Observed m/z scielo.br |

|---|---|---|---|

| Negative [M-H]⁻ | C₁₆H₁₇O₉ | 353.0872 | 353.0878 |

Note: Another study reported an observed m/z of 383.0984 [M - H]⁻, which was calculated for C₁₆H₁₈O₈+CH₂O₂, suggesting the formation of a formate (B1220265) adduct in the mobile phase. scielo.br

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov In a typical MS/MS experiment for 5-Methylcoumarin-4-gentiobioside, the [M-H]⁻ ion would be selected and subjected to collision-induced dissociation. The most likely fragmentation pathway would be the cleavage of the glycosidic bond, resulting in two key fragment ions: one corresponding to the deprotonated gentiobiose sugar moiety and another corresponding to the deprotonated aglycone, 4-hydroxy-5-methylcoumarin (B12959802). This fragmentation pattern provides definitive evidence for the identities of the constituent coumarin and sugar units and confirms how they are linked. nih.govmdpi.com

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The FT-IR spectrum of 5-methylcoumarin-4-β-glucoside shows several key absorption bands. A broad band around 3365 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple hydroxyl groups of the sugar moiety. researchgate.net The presence of a strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching of the lactone carbonyl group in the coumarin ring. researchgate.net Bands in the region of 1595-1620 cm⁻¹ can be attributed to C=C vibrations within the aromatic ring. researchgate.net

Table 3: Key IR Absorption Bands for 5-Methylcoumarin-4-β-glucoside researchgate.net

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3365 | O-H stretch (hydroxyl groups) |

| ~2883 | C-H stretch (aromatic/alkyl) |

| ~1700 | C=O stretch (lactone) |

| ~1595 | C=C stretch (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the coumarin core. Coumarin derivatives typically exhibit distinct absorption spectra in the UV region. researchgate.net Chromatographic analysis of 5-methylcoumarin-4-β-glucoside using a Diode-Array Detector (DAD) shows a characteristic UV spectrum with an absorption maximum around 280 nm, which is consistent with the coumarin scaffold. scielo.br This technique is useful for confirming the presence of the coumarin chromophore and is often used for quantification purposes in methods like HPLC. scielo.br

Molecular Mechanisms of Biological Action and Pharmacological Target Identification

Computational Target Fishing Methodologies

Computational approaches such as PharmMapper and SwissTargetPrediction are instrumental in identifying the potential molecular targets of bioactive compounds. jirlsonline.com These in silico methods predict interactions between a small molecule and a library of macromolecular targets, thereby "fishing" for potential protein binding partners. This is often followed by molecular docking studies to refine and validate the predicted interactions at a molecular level. jirlsonline.comresearchgate.net

Utilizing computational target fishing methodologies, studies have identified carbonic anhydrase isoforms, specifically CA2 and CA12, as putative pharmacological targets for 5-methylcoumarin-4β-glucoside. jirlsonline.com This analog of 5-methylcoumarin-4-gentiobioside, found in significant quantities in the medicinal plant Vernonia glaberrima, was subjected to analysis using PharmMapper and SwissTargetPrediction, which pointed towards these enzymes as key disease-related targets. jirlsonline.com Molecular docking simulations further supported these findings, revealing potential binding interactions. jirlsonline.com

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and fluid secretion. rsc.orgnih.govsinobiological.com The tumor-associated isoforms CA IX and CA XII are particularly relevant in oncology, as their overexpression is linked to tumor progression. researchgate.netnih.govmdpi.com The inhibition of these isoforms is a validated therapeutic strategy. nih.gov Coumarins represent a distinct class of CA inhibitors, often acting via a non-classical mechanism that involves the occlusion of the enzyme's catalytic site. nih.gov Studies on various coumarin (B35378) derivatives have demonstrated their inhibitory effects against these tumor-related isoforms, often with selectivity over off-target isoforms like CA I and CA II. nih.gov For instance, xeroboside (B1674121) and isobaisseoside, coumarins from Calendula officinalis, were identified as potent mixed-mode inhibitors of CA IX. rsc.org

The table below summarizes the inhibitory activity of selected coumarin derivatives against different carbonic anhydrase isoforms.

| Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Method of Identification |

| 5-Methylcoumarin-4β-glucoside | CA2, CA12 | Not specified | PharmMapper, SwissTargetPrediction, Molecular Docking jirlsonline.com |

| Xeroboside | CA IX | Not specified (potent inhibitor) | In vitro assays, Computational Modeling rsc.org |

| Isobaisseoside | CA IX | Not specified (potent inhibitor) | In vitro assays, Computational Modeling rsc.org |

| Umbelliferon Derivatives (7-11, 15-16) | hCA IX, hCA XII | Kᵢ values ranging from 21.8–3042 nM | In vitro inhibition assays nih.gov |

Intracellular Signaling Pathway Modulation

Coumarin compounds can exert their biological effects by modulating various intracellular signaling pathways. This modulation can lead to a cascade of downstream events that influence cellular processes like inflammation, apoptosis, and proliferation.

For instance, a study on 5-methylcoumarin (B11918504) polyketide derivatives isolated from Gerbera piloselloides demonstrated their anti-inflammatory effects by targeting key signaling molecules. nih.gov One such derivative was found to inhibit the production of nitric oxide (NO) and reduce the levels of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells in a dose-dependent manner. nih.gov This suggests an interference with the signaling pathways that lead to the expression of these inflammatory mediators.

Other related coumarins have been shown to modulate different signaling pathways:

Scoparone , a natural coumarin, has been reported to prevent IL-1β-induced inflammatory responses in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway. aimspress.com It also suppresses the TLR4/NF-κB signaling pathway in mice. aimspress.com

Fraxetin (B1674051) exhibits its anti-inflammatory activity by suppressing the TLR4/MyD88/NF-κB pathway in rat chondrocytes and by affecting the PI3K/Akt/NF-κB signaling pathway in microglia. aimspress.com

Marmin is believed to reduce inflammation by lowering the activity of the nuclear factor kappa-B (NF-κB) pathway. aimspress.com

Coumarin derivatives have also been found to stimulate intestinal anti-inflammatory activity by acting on the Nrf2 and NF-κB signaling pathways. researchgate.net

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many coumarin derivatives exert their pharmacological effects. These compounds have been shown to inhibit a range of enzymes involved in various pathological processes.

One notable target is xanthine (B1682287) oxidase (XO) , an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. ijbbb.org Overproduction of uric acid can lead to conditions like gout. ijbbb.org Several coumarins have been identified as potent XO inhibitors. ijbbb.orgnih.gov Structure-activity relationship studies have revealed that the presence and position of hydroxyl groups on the coumarin scaffold are crucial for inhibitory activity. ijbbb.orgnih.gov For example, 7-hydroxycoumarins are effective XO inhibitors, and the presence of a second hydroxyl group at a neighboring position enhances radical scavenging properties. ijbbb.org Esculetin and 7-hydroxy-4-methylcoumarin are examples of strong XO inhibitors. nih.gov

Another class of enzymes targeted by coumarin derivatives is kinases . For example, certain coumarin derivatives have been synthesized and evaluated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in diseases like Alzheimer's and type II diabetes. researchgate.net Docking simulations suggest that these inhibitors can interact with key residues in the ATP-binding site of the enzyme. researchgate.net

The table below presents findings from enzyme inhibition studies on various coumarin derivatives.

| Coumarin Derivative | Target Enzyme | Type of Inhibition | Key Findings |

| Esculetin | Xanthine Oxidase | Competitive | Strong inhibitor with an IC₅₀ of 20.91 µM. nih.gov |

| Umbelliferone (7-hydroxycoumarin) | Xanthine Oxidase | Uncompetitive | Potent inhibitor with an IC₅₀ of 43.65 µM. nih.gov |

| 7-hydroxy-4-methylcoumarin | Xanthine Oxidase | Mixed-type | Strong inhibitor with an IC₅₀ of 96.70 µM. nih.gov |

| 5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin | Xanthine Oxidase | Uncompetitive | Highly potent inhibitor with an IC₅₀ of 2.13 µM. researchgate.net |

| Coumarin derivatives 3a and 5b | GSK-3β | Not specified | Showed remarkable activity as GSK-3β inhibitors. researchgate.net |

Investigations into Broad-Spectrum Biological Effects

Coumarins are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. These broad-spectrum activities stem from their interactions with various cellular and molecular targets.

Antimicrobial Activity: Coumarin derivatives have demonstrated activity against a range of microbial pathogens. mdpi.comcapes.gov.brnih.gov The introduction of different substituents onto the coumarin scaffold can significantly influence their antimicrobial potency. For instance, coumarin derivatives containing a trifluoromethyl (CF₃) group have shown antibacterial activity against food-poisoning bacteria. mdpi.com The fusion of a triazole ring to the coumarin structure has also been explored as a strategy to enhance antimicrobial effects. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of coumarins are well-documented and are mediated through various molecular mechanisms. aimspress.comnih.govnih.gov They can inhibit the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines (e.g., TNF-α, IL-1β). aimspress.comnih.gov This is often achieved by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or by modulating inflammatory signaling pathways like NF-κB. aimspress.comnih.gov For example, scopoletin (B1681571) inhibits PGE2 and TNF-α overproduction, while fraxinol (B1674153) reduces inflammation by inhibiting T-cells and prostaglandin (B15479496) biosynthesis. aimspress.com

Antioxidant Activity: Many coumarins exhibit significant antioxidant activity, which is their ability to scavenge free radicals and reduce oxidative stress. nih.govnih.govencyclopedia.pubresearchgate.netsysrevpharm.org Oxidative stress is implicated in numerous diseases. The antioxidant capacity of coumarins is closely linked to their chemical structure, particularly the presence and position of hydroxyl groups on the benzene (B151609) ring. encyclopedia.pubresearchgate.net These hydroxyl groups can donate a hydrogen atom to stabilize free radicals. nih.gov The presence of a catechol (ortho-dihydroxy) motif is particularly associated with enhanced antioxidant action. encyclopedia.pub

Quantitative and Qualitative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the most widely employed techniques for the analysis of coumarin (B35378) glycosides due to their high resolution, sensitivity, and reproducibility. mdpi.comnih.gov These methods are essential for separating 5-methylcoumarin-4-gentiobioside from a complex mixture of other phytochemicals.

The separation of coumarin glycosides is predominantly achieved using reversed-phase HPLC. nih.gov Octadecyl-bonded silica (B1680970) (C18) columns are the most common choice for this purpose, offering excellent separation for a wide range of coumarins. nih.govresearchgate.netfishersci.ca The selection of the mobile phase and gradient elution program is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an aqueous solvent (often with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727). nih.govresearchgate.net

A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary for complex samples containing compounds with a wide range of polarities. scielo.br For instance, a gradient program for the UHPLC analysis of 5-methylcoumarin-4-glucoside (a related compound) involved a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B), with a gradient from 2% to 100% B over approximately 15 minutes. scielo.brscielo.br This approach allows for the effective separation of various components within the extract.

Table 1: Example of UHPLC Gradient Program for Coumarin Analysis

| Time (minutes) | % Acetonitrile (B) |

| 0 | 2 |

| 5 | 30 |

| 10 | 80 |

| 12 | 80 |

| 15 | 100 |

| 17 | 100 |

| 19 | 2 |

| 20 | 2 |

This table is illustrative and based on a published method for a related 5-methylcoumarin (B11918504) glycoside. scielo.brscielo.br

Diode Array Detection (DAD): DAD is a common detector used in HPLC and UHPLC for the analysis of coumarins. scielo.brscielo.br It provides spectral information across a range of wavelengths, which aids in the identification of compounds by comparing their UV spectra with those of known standards or literature data. scielo.br For the quantification of 5-methylcoumarin-4-glucoside, chromatograms were monitored at 280 nm. scielo.brscielo.br

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity for certain compounds compared to UV-Vis absorption detection. While not as commonly reported for this compound specifically, it is a valuable technique for the analysis of fluorescent coumarin derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for the identification and structural elucidation of compounds in complex mixtures. mdpi.com Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide accurate mass measurements and fragmentation patterns, which are crucial for identifying unknown compounds and confirming the structures of known ones. mdpi.comekb.eg

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) is a powerful platform for comprehensive metabolite profiling of plant extracts containing coumarin glycosides. mdpi.comnih.govresearchgate.net This technique allows for the tentative identification of a wide array of compounds based on their retention times, accurate mass, and fragmentation patterns. nih.govresearchgate.net In studies of plant extracts, LC-MS has been instrumental in identifying numerous coumarin derivatives, including glycosides. researchgate.netnih.govresearchgate.net The high sensitivity of LC-MS enables the detection of trace compounds, and its high resolution allows for the differentiation of structurally similar metabolites. mdpi.com

Advanced Data Analysis and Chemometrics in Analytical Research

The large and complex datasets generated by LC-MS-based metabolomics studies necessitate the use of advanced data analysis techniques, including chemometrics. nih.govnih.gov These statistical methods help to visualize patterns in the data, identify significant differences between samples, and pinpoint the metabolites responsible for these variations. waters.com

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition method used to reduce the dimensionality of complex datasets. waters.comfrontiersin.org It allows for the visualization of similarities and differences between samples in a scores plot. waters.comresearchgate.net In metabolomics studies of plant extracts, PCA can effectively cluster samples based on their chemical profiles, highlighting variations due to factors like species, geographical origin, or treatment. nih.govresearchgate.net

Hierarchical Clustering Analysis (HCA): HCA is another unsupervised method that groups samples based on their similarity, representing the relationships in a dendrogram. This technique is often used in conjunction with PCA to further explore the clustering of samples based on their metabolite profiles.

These chemometric tools are vital for interpreting the vast amount of data generated in modern analytical research, enabling a deeper understanding of the chemical composition of complex natural products. nih.govpremierbiosoft.com

Emerging Research Areas and Future Directions in 5 Methylcoumarin 4 Gentiobioside Studies

Systems Biology and Omics Integration in Mechanistic Research (e.g., Transcriptomics, Metabolomics)

Systems biology, which seeks to understand the complex interactions within biological systems, offers a powerful lens through which to study the effects of 5-Methylcoumarin-4-gentiobioside. By integrating 'omics' technologies such as transcriptomics and metabolomics, researchers can move beyond a one-target, one-molecule approach to a more holistic understanding of the compound's biological impact. slideshare.net

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how this compound modulates gene expression. For instance, studies on other coumarins have successfully used transcriptomics to identify genes involved in their biosynthetic pathways. researchgate.netnih.gov In one such study on Angelica dahurica var. formosana, transcriptomic analysis identified 17 β-glucosidase genes, nine of which were positively correlated with the synthesis of coumarin (B35378) and scopoletin (B1681571). nih.gov Similarly, an integrated transcriptomic and metabolomic analysis of Peucedanum praeruptorum led to the identification of candidate genes involved in coumarin biosynthesis and transport. nih.gov This approach could be applied to identify the specific enzymes and regulatory networks affected by this compound, providing insights into its mechanism of action.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a direct functional readout of the physiological state of a biological system. By analyzing the metabolic fingerprint of cells or tissues treated with this compound, researchers can identify the metabolic pathways that are perturbed. Combining metabolomics with transcriptomics allows for a more comprehensive picture, linking changes in gene expression to alterations in metabolic function. researchgate.net For example, a combined analysis of Angelica dahurica var. formosana identified 108 coumarin compounds and their accumulation patterns in different plant tissues. nih.gov Such an approach for this compound could reveal not only its direct targets but also its broader effects on cellular metabolism, potentially uncovering new therapeutic applications.

Table 1: Application of Omics in Coumarin Research

| Omics Technology | Application in Coumarin Research | Potential Application for this compound |

|---|---|---|

| Transcriptomics | Identification of genes involved in the biosynthesis of coumarins in plants like Bupleurum chinense and Angelica dahurica. researchgate.netnih.gov | Elucidation of the biosynthetic pathway and identification of molecular targets by analyzing changes in gene expression in response to the compound. |

| Metabolomics | Profiling of coumarin compounds in different plant tissues and identification of metabolic pathways affected by coumarins. nih.govnih.gov | Mapping the metabolic fate of the compound and identifying downstream metabolic changes to understand its mechanism of action. |

| Proteomics | (General application) Identification of protein targets that interact with natural products. slideshare.net | Direct identification of protein binding partners of this compound. |

Application of Advanced Computational Chemistry and Artificial Intelligence in Drug Design and Target Identification

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are powerful tools for understanding how coumarin derivatives interact with their biological targets. nih.govnih.gov QSAR models can predict the biological activity of novel coumarin derivatives based on their chemical structure, guiding the synthesis of more potent and selective compounds. nih.gov Molecular docking and MD simulations provide detailed insights into the binding of coumarins to their target proteins at the atomic level, helping to elucidate their mechanism of action and to design improved derivatives. nih.govacs.org For example, a computational study on coumarin derivatives as inhibitors of the NLRP3 inflammasome identified promising lead compounds for the treatment of Alzheimer's disease. nih.gov

Table 2: Computational and AI Approaches in Coumarin Drug Discovery

| Technology | Application | Example in Coumarin Research |

|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. | A 3D-QSAR model was developed for coumarin derivatives against Candida albicans. nih.gov |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Used to screen coumarin derivatives as inhibitors of the NLRP3 inflammasome. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. | Confirmed the potential of coumarin derivatives as NLRP3 inhibitors. nih.gov |

| Artificial Intelligence | Predicts bioactivity, toxicity, and identifies new drug targets. | AI models are being developed to predict the pharmacological profiles of coumarins. researchgate.net |

Sustainable Production and Biotransformation Strategies

The increasing demand for natural products in medicine and other industries necessitates the development of sustainable production methods. For this compound, this involves moving away from potentially inefficient extraction from plant sources towards greener and more scalable approaches. researchgate.net

Green synthesis methodologies for coumarins are gaining traction as they are more environmentally friendly and often result in higher yields than traditional methods. researchgate.net These can include the use of eco-friendly solvents, catalysts, and energy sources such as microwave irradiation or ultrasound. nih.govnih.gov For instance, the Pechmann condensation, a classic method for synthesizing coumarins, has been adapted to use greener catalysts and solvent-free conditions. nih.gov

Biotransformation, which utilizes microorganisms or their enzymes to carry out chemical reactions, represents a promising strategy for the sustainable production of coumarin derivatives. researchgate.net Filamentous fungi, for example, have been shown to catalyze a variety of reactions on coumarin scaffolds, including hydroxylation and reduction, leading to the formation of new analogs with potentially enhanced bioactivity. researchgate.netmdpi.com This approach offers high selectivity and operates under mild, environmentally friendly conditions. researchgate.net Synthetic biology approaches can also be employed to engineer microorganisms to produce this compound or its precursors through fermentation, offering a scalable and sustainable production platform. nih.gov

Exploration of New Biological Activities and Therapeutic Potentials

While some biological activities of coumarins are well-established, the therapeutic potential of this compound is still largely unexplored. Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets to uncover new therapeutic applications. researchgate.netontosight.ai

Coumarin derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective properties. atlantis-press.comontosight.aiorientjchem.orgnih.gov For example, certain 4-methylcoumarin (B1582148) derivatives have shown anti-inflammatory effects in microglial cells, suggesting their potential in treating neuroinflammatory diseases. atlantis-press.com The antioxidant properties of 4-methylcoumarins have also been well-documented, with some derivatives showing excellent radical scavenging activity. nih.gov In the realm of infectious diseases, coumarins have exhibited activity against various bacteria and fungi, and some have even shown promise as antiviral agents. orientjchem.orgnih.gov

The anticancer activity of coumarins is a particularly active area of research, with derivatives showing the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. frontiersin.orgnih.gov The diverse mechanisms of action of coumarins make them attractive candidates for the development of new anticancer drugs. frontiersin.org Given the breadth of activities seen in related compounds, it is highly probable that this compound possesses novel biological activities waiting to be discovered.

Table 3: Reported Biological Activities of Coumarin Derivatives

| Biological Activity | Examples of Active Coumarin Derivatives | Potential Therapeutic Area |

|---|---|---|

| Anti-inflammatory | 4-Methylcoumarin derivatives (DHEMC, DAEMC), Umbelliferone atlantis-press.commdpi.com | Neurodegenerative diseases, Arthritis ontosight.aiatlantis-press.com |

| Antioxidant | o-dihydroxysubstituted 4-methylcoumarins, Umbelliferone, Esculetin nih.govnih.gov | Diseases associated with oxidative stress |

| Antimicrobial | 4-Methyl-7-hydroxycoumarin derivatives, Novobiocin, Coumermysin atlantis-press.comnih.gov | Bacterial and fungal infections |

| Anticancer | Osthole, Angelmarin, Warfarin atlantis-press.comnih.gov | Prostate cancer, Renal cell carcinoma, Leukemia nih.gov |

| Antiviral | 4-hydroxycoumarin (B602359) dimers, Calanolides atlantis-press.comorientjchem.org | HIV, Hepatitis atlantis-press.comorientjchem.org |

Methodological Advancements in Synthesis and Analysis

Progress in the study of this compound is intrinsically linked to advancements in chemical synthesis and analytical techniques. The development of more efficient and versatile synthetic methods will facilitate the creation of a wider range of derivatives for structure-activity relationship studies. nih.gov

Recent years have seen the emergence of novel synthetic strategies for coumarins, such as photocatalysis and multi-component reactions, which allow for the construction of complex molecular architectures under mild conditions. nih.gov These methods offer greater control over the stereochemistry of the final products, which is crucial for biological activity. The synthesis of coumarin glycosides, in particular, has benefited from the development of new biocatalytic and chemical glycosylation methods. nih.gov

In parallel, advancements in analytical techniques are enabling the separation and characterization of coumarins from complex mixtures with greater precision and sensitivity. mdpi.com Techniques such as two-dimensional high-performance liquid chromatography (2D-HPLC) have proven effective for the isolation of high-purity coumarin glycosides from natural extracts. mdpi.comresearchgate.net The coupling of HPLC with mass spectrometry (HPLC-MS) is a powerful tool for the quantitative analysis of coumarins in biological samples, which is essential for pharmacokinetic studies. nih.gov These advanced analytical methods will be indispensable for the detailed investigation of this compound and its metabolites.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating 5-Methylcoumarin-4-gentiobioside from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20. HPLC or TLC should be used for purity assessment. Characterization requires NMR (1H, 13C), UV-Vis spectroscopy, and mass spectrometry (ESI-MS) to confirm the glycosidic linkage and methyl substitution pattern .

- Key Considerations : Ensure reproducibility by documenting solvent gradients, column dimensions, and retention factors. Cross-validate spectral data with existing literature to confirm structural identity .

Q. How can researchers design a robust bioactivity screening protocol for this compound?

- Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., anti-inflammatory via COX-2 inhibition or antioxidant activity via DPPH/ABTS assays). Use dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid for antioxidants). Include triplicate measurements and statistical analysis (ANOVA with post-hoc tests) to ensure reliability .

- Data Validation : Compare IC50 values with structurally similar coumarin derivatives to contextualize potency. Address batch-to-batch variability by standardizing extraction protocols .

Q. What are the critical steps for characterizing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14, 30 days). Use kinetic modeling (e.g., first-order decay) to predict shelf life. Confirm degradation products via LC-MS .

- Contradiction Management : If degradation profiles conflict with literature, re-examine experimental conditions (e.g., light exposure, oxygen levels) and validate analytical methods .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the cytotoxicity of this compound across different cell lines?

- Methodological Answer : Perform a systematic review (PRISMA guidelines) to identify variables such as cell line origin (cancer vs. normal), exposure time, and assay type (MTT vs. resazurin). Conduct meta-analysis using fixed/random-effects models to quantify heterogeneity. Validate findings with dose-escalation studies in 3D cell cultures or co-culture systems .

- Framework Application : Apply PICO (Population: specific cell lines; Intervention: compound concentration; Comparison: control agents; Outcome: IC50) to structure hypotheses .

Q. What advanced synthetic strategies can optimize the yield of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ enzymatic glycosylation (e.g., using UDP-glucosyltransferases) for regioselective gentiobioside attachment. Optimize reaction conditions (pH, temperature, co-solvents) via Design of Experiments (DoE). Characterize intermediates with LC-MS/MS and compare yields to chemical synthesis routes .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to identify critical factors affecting yield. Cross-reference with kinetic isotope effects to probe mechanistic pathways .

Q. How should researchers address challenges in quantifying this compound in complex biological matrices during pharmacokinetic studies?

- Methodological Answer : Develop a UPLC-MS/MS method with isotope-labeled internal standards (e.g., deuterated analogs). Validate selectivity, matrix effects, and recovery rates per FDA guidelines. Use non-compartmental analysis (NCA) for pharmacokinetic parameters (AUC, Cmax, t1/2) .

- Quality Assurance : Include sensitivity tests (LOQ ≤ 1 ng/mL) and cross-validate with orthogonal techniques (e.g., ELISA if antibodies are available) .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to therapeutic targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against targets (e.g., TNF-α, EGFR). Validate poses with molecular dynamics simulations (GROMACS) over 100 ns. Compare binding energies (MM-GBSA) to known inhibitors. Use QSAR models to prioritize derivatives for synthesis .

- Limitations : Address force field inaccuracies by calibrating parameters with experimental ΔG values from isothermal titration calorimetry (ITC) .

Methodological Frameworks and Best Practices

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with resource constraints and translational potential .

- Data Reporting : Adhere to CONSORT guidelines for in vivo studies, including randomization, blinding, and sample size justification .

- Conflict Resolution : For contradictory bioactivity data, apply Bradford Hill criteria (e.g., consistency, biological gradient) to assess causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.